

Spectroscopic and Spectrometric Analysis of Valoneic Acid Dilactone: A Technical Guide

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Compound of Interest

Compound Name: Valoneic acid dilactone

Cat. No.: B179511

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data of **Valoneic acid dilactone**, a hydrolyzable tannin with significant biological activities. The information presented herein is intended to support research and development efforts focused on this promising natural compound.

Spectroscopic Data

The structural elucidation of **Valoneic acid dilactone** is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the ^1H and ^{13}C NMR spectral data, which are crucial for the identification and characterization of this compound.

Table 1: ^1H NMR Spectroscopic Data for **Valoneic Acid Dilactone**

Proton	Chemical Shift (δ , ppm)	Multiplicity
H-5	6.97	s
H-5'	7.40	s
H-6"	6.99	s

Solvent: DMSO- d_6

Table 2: ^{13}C NMR Spectroscopic Data for **Valoneic Acid Dilactone**

Carbon	Chemical Shift (δ , ppm)
C-1	114.3
C-2	105.6
C-3	150.0
C-4	140.5
C-5	109.3
C-6	135.6
C-7	158.9
C-1'	112.0
C-2'	109.1
C-3'	149.0
C-4'	140.1
C-5'	111.3
C-6'	135.9
C-7'	159.6
C-1''	115.0
C-2''	139.1
C-3''	139.8
C-4''	134.6
C-5''	142.9
C-6''	109.4
COOH	167.0

Solvent: DMSO-d₆

Mass Spectrometry Data

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of **Valoneic acid dilactone**, as well as to gain structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data for **Valoneic Acid Dilactone**

Ion	m/z
[M-H] ⁻	469
[2M-H] ⁻	939

Ionization Mode: Negative Electrospray Ionization (ESI)

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of **Valoneic acid dilactone**.

3.1. Isolation of **Valoneic Acid Dilactone** from *Punica granatum*

Valoneic acid dilactone can be isolated from the fruit rinds of *Punica granatum* (pomegranate) using the following procedure:

- **Extraction:** Powdered, dried fruit rinds of *Punica granatum* are subjected to extraction with methanol.
- **Fractionation:** The resulting methanolic extract is then fractionated using column chromatography over silica gel or by preparative High-Performance Liquid Chromatography (HPLC).
- **Purification:** Fractions containing **Valoneic acid dilactone** are identified by thin-layer chromatography (TLC) and further purified to yield the final compound.

3.2. NMR Spectroscopy

NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 or 500 MHz for ^1H NMR and 100 or 125 MHz for ^{13}C NMR.

- **Sample Preparation:** A few milligrams of purified **Valoneic acid dilactone** are dissolved in a suitable deuterated solvent, typically DMSO- d_6 .
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired at room temperature. Standard pulse sequences are used for one-dimensional spectra. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.

3.3. Mass Spectrometry

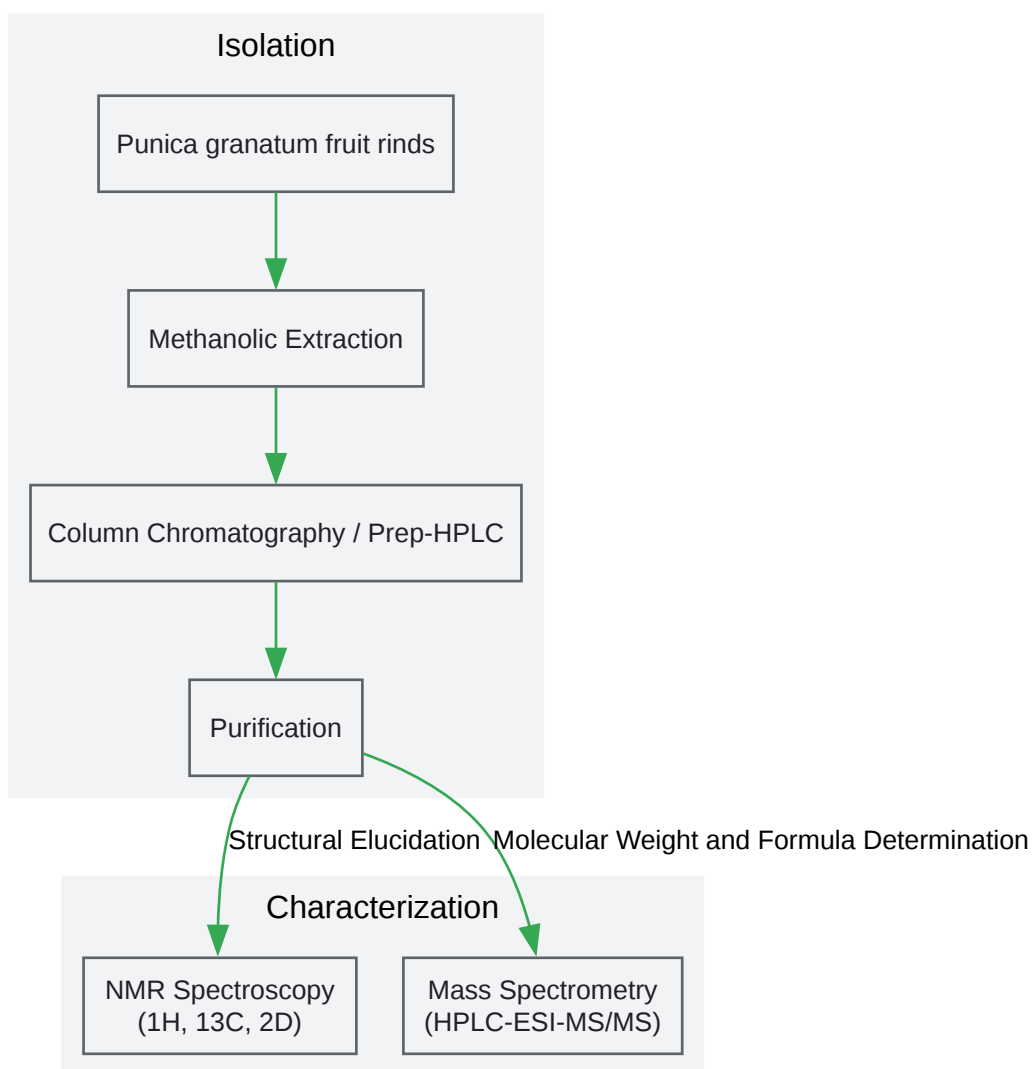
Mass spectrometric analysis is typically performed using a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source (HPLC-ESI-MS/MS).

- **Chromatographic Separation:** The sample is injected into an HPLC system equipped with a C18 column. A gradient elution is performed using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
- **Mass Analysis:** The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. Mass spectra are acquired in negative ion mode over a specific m/z range (e.g., 100-1000). For fragmentation studies (MS/MS), the $[\text{M-H}]^-$ ion (m/z 469) is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate product ions.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Valoneic acid dilactone**.

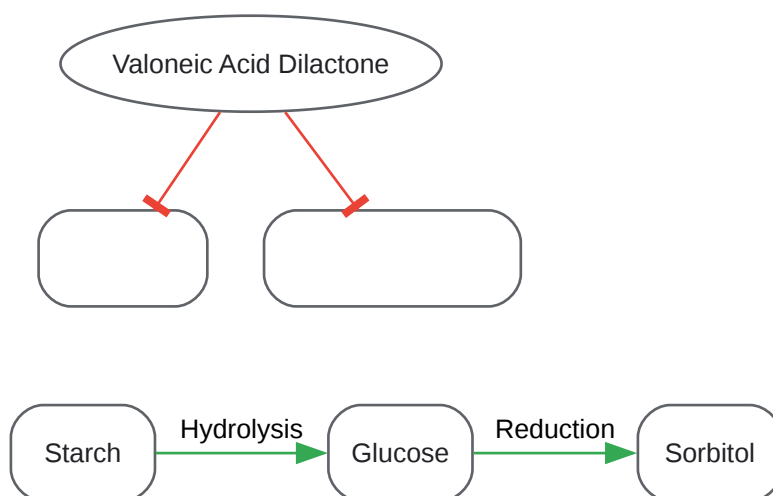


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Caption: Workflow for the Isolation and Characterization of **Valoneic Acid Dilactone**.

4.2. Signaling Pathway

Valoneic acid dilactone exhibits antidiabetic activity through the inhibition of key enzymes involved in carbohydrate metabolism. The diagram below illustrates this inhibitory action.



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Caption: Inhibitory Action of **Valoneic Acid Dilactone** on Carbohydrate Metabolizing Enzymes.

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